molecular formula C27H32N2O6 B12505534 N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline

N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline

Cat. No.: B12505534
M. Wt: 480.6 g/mol
InChI Key: ZEGKALAMRJSQJC-UHFFFAOYSA-N
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Description

N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline is a protected dipeptide derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

  • Fmoc protection: A 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus of serine, ensuring orthogonal deprotection under mild basic conditions .
  • O-tert-butyl protection: A tert-butyl ether group on the hydroxyl side chain of serine, enhancing solubility in organic solvents and preventing undesired side reactions during peptide elongation .
  • Proline residue: The C-terminal proline contributes to peptide conformational rigidity, influencing secondary structures like β-turns or helices .

This dipeptide building block is critical for synthesizing peptides with controlled stereochemistry and reduced aggregation, particularly in medicinal chemistry and biochemical research.

Properties

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-16-22(24(30)29-14-8-13-23(29)25(31)32)28-26(33)34-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-23H,8,13-16H2,1-3H3,(H,28,33)(H,31,32)

InChI Key

ZEGKALAMRJSQJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Structure and Properties

N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline is a dipeptide with molecular formula C27H32N2O6 and molecular weight of 480.6 g/mol. The compound incorporates two key protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group protecting the amino terminus of serine, and a tert-butyl group protecting the hydroxyl side chain of serine. These orthogonal protecting groups allow for selective deprotection and coupling reactions during complex peptide synthesis operations.

The dipeptide possesses the following structural features:

  • N-terminal serine with Fmoc protection on the alpha-amino group
  • O-tert-butyl protection on the serine side chain hydroxyl
  • Peptide bond connecting serine to proline
  • Free carboxylic acid at the proline C-terminus

This specific combination of protecting groups makes the compound particularly valuable in solid-phase peptide synthesis (SPPS) applications where selective reactivity is essential.

General Synthetic Approaches

Solid-Phase Synthesis Approach

The preparation of this compound can be achieved using solid-phase peptide synthesis techniques with standard Fmoc chemistry protocols. This approach typically involves:

  • Loading proline onto a suitable resin
  • Removing the temporary Fmoc protecting group
  • Coupling the Fmoc-Ser(tBu)-OH component
  • Cleaving the dipeptide from the resin under mild conditions that preserve the Fmoc and tert-butyl protecting groups

The solid-phase approach offers advantages of easier purification and the ability to use excess reagents to drive reactions to completion. However, for large-scale production, solution-phase methods may be more economical.

Solution-Phase Synthesis Approach

Solution-phase synthesis provides an alternative approach that is particularly suitable for larger-scale production. The general strategy involves:

  • Preparation of Fmoc-Ser(tBu)-OH
  • Activation of the carboxylic acid group
  • Coupling with L-proline
  • Purification of the resulting dipeptide

This approach requires careful control of reaction conditions to prevent racemization and formation of side products.

Detailed Preparation Methods

Synthesis of Fmoc-Ser(tBu)-OH Component

The key building block Fmoc-Ser(tBu)-OH (CAS: 71989-33-8) must first be prepared before coupling with proline. Several methods for synthesizing this protected amino acid have been reported:

Method Using tert-Butylation and Fmoc Protection

This method follows a multi-step process:

Reagents:

  • L-serine
  • Diisopropylethylamine
  • Ethyl acetate
  • Zinc
  • Acetic acid

Procedure:

  • L-serine is treated with diisopropylethylamine in ethyl acetate
  • The reaction proceeds for an extended period (240 h)
  • Final treatment with zinc in acetic acid completes the synthesis
Method via tert-Butyl Esterification

An alternative approach involves direct tert-butylation using DCC as described in research literature:

Reagents:

  • Fmoc-L-Ser-OH
  • DCC (dicyclohexylcarbodiimide)
  • Catalytic Cu(I)Cl
  • Freshly distilled tert-butanol
  • CH2Cl2/THF solvent mixture

Procedure:

  • A mixture of DCC and catalytic Cu(I)Cl is added to freshly distilled tert-butanol
  • The mixture is stirred at room temperature for 5 days
  • The reaction is diluted with CH2Cl2 followed by dropwise addition of Fmoc-L-Ser-OH in THF/CH2Cl2
  • The reaction is monitored by TLC (typically complete in 3 hours)
  • After workup, the product is purified by flash column chromatography

This method has been reported to provide good yields of the desired protected serine derivative.

Preparation from L-Serine via Multiple Protection Steps

Based on the patent literature, a comprehensive synthetic route can be adapted from methods for similar compounds:

Step 1: Preparation of L-serine methyl ester hydrochloride

  • L-serine is reacted with thionyl chloride in methanol
  • The reaction mixture is heated under reflux
  • The product precipitates and is isolated by filtration

Step 2: O-tert-butylation of serine ester

  • L-serine methyl ester hydrochloride is treated with isobutene in the presence of concentrated sulfuric acid and dichloromethane
  • The reaction is conducted under pressure in a sealed vessel
  • Basic workup yields the O-tert-butyl protected serine methyl ester

Step 3: Fmoc protection of the amino group

  • The O-tert-butyl serine methyl ester is treated with Fmoc-OSu or Fmoc-Cl in the presence of a base (typically sodium carbonate or diisopropylethylamine)
  • The reaction proceeds at room temperature in a dioxane/water mixture
  • The product is isolated by extraction and purification

Step 4: Hydrolysis of the methyl ester

  • The fully protected serine methyl ester is saponified using lithium hydroxide in THF/water
  • Careful pH control during workup prevents removal of the Fmoc group
  • The product Fmoc-Ser(tBu)-OH is isolated by acidification and extraction

Coupling with L-Proline

Once Fmoc-Ser(tBu)-OH is prepared, it can be coupled with L-proline using various peptide coupling protocols. The approach can be adapted from related dipeptide synthesis methods:

Carbodiimide-Mediated Coupling

Reagents:

  • Fmoc-Ser(tBu)-OH
  • L-proline
  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
  • HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole)
  • DIEA (N,N-diisopropylethylamine)
  • DCM/DMF solvent mixture

Procedure:

  • Fmoc-Ser(tBu)-OH is dissolved in DCM/DMF
  • EDC·HCl and HOBt are added, followed by DIEA
  • The mixture is stirred for 15-30 minutes for preactivation
  • L-proline is added, and the reaction continues for 4-6 hours
  • The reaction mixture is diluted with ethyl acetate and washed with acid and base
  • The organic layer is dried, concentrated, and the product is purified by column chromatography
HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides an efficient alternative for coupling:

Reagents:

  • Fmoc-Ser(tBu)-OH
  • L-proline
  • HATU
  • DIEA
  • DMF

Procedure:

  • Fmoc-Ser(tBu)-OH and HATU are dissolved in DMF
  • DIEA is added, and the mixture is stirred for activation
  • L-proline is added, and the reaction continues for 2-4 hours
  • The product is isolated by dilution with water and extraction with ethyl acetate
  • Purification by column chromatography yields the final dipeptide

This method has been reported to provide higher yields and reduced racemization compared to carbodiimide methods.

Purification and Characterization

Purification Methods

Several purification techniques can be employed to obtain high-purity this compound:

Column Chromatography

Silica gel chromatography using gradients of ethyl acetate in hexane or dichloromethane in methanol can effectively separate the target dipeptide from impurities.

Recrystallization

After initial purification, recrystallization from appropriate solvent systems such as ethyl acetate/hexane or dichloromethane/diethyl ether can further enhance purity.

Preparative HPLC

For highest purity requirements, preparative reverse-phase HPLC using C18 columns and acetonitrile/water gradient systems with 0.1% TFA can be employed.

Analytical Methods

Various analytical techniques are used to confirm the identity and purity of the synthesized dipeptide:

HPLC Analysis

Analytical HPLC using C18 columns can determine purity with detection at 220 nm and 254 nm (Fmoc absorption).

Mass Spectrometry

ESI-MS or MALDI-TOF can confirm the molecular weight of the dipeptide (expected m/z 481.6 [M+H]+ or 503.6 [M+Na]+).

NMR Spectroscopy

1H and 13C NMR spectroscopy can verify the structural integrity of the dipeptide, with characteristic signals for:

  • Fmoc aromatic protons (7.2-7.8 ppm)
  • tert-butyl singlet (1.1-1.2 ppm)
  • Proline ring protons (1.8-3.8 ppm)
  • Serine side chain protons (3.6-3.9 ppm)

Optimized Synthesis Protocol

Based on the combined analysis of available methods, the following optimized protocol represents a practical approach for preparing this compound:

Reagents and Materials

For Fmoc-Ser(tBu)-OH preparation:

  • L-serine
  • Thionyl chloride
  • Methanol
  • Isobutene gas
  • Concentrated sulfuric acid
  • Dichloromethane
  • Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)
  • Sodium carbonate
  • Dioxane
  • Lithium hydroxide
  • THF

For coupling reaction:

  • Fmoc-Ser(tBu)-OH
  • L-proline
  • HATU
  • DIEA
  • DMF
  • Ethyl acetate
  • Sodium bicarbonate solution
  • Sodium chloride solution

Step-by-Step Procedure

Preparation of Fmoc-Ser(tBu)-OH:

  • Prepare L-serine methyl ester hydrochloride by adding thionyl chloride (2.5 eq) dropwise to a cooled suspension of L-serine (1 eq) in methanol.
  • Stir the reaction mixture at reflux for 4 hours, then concentrate under reduced pressure.
  • For O-tert-butylation, dissolve the ester hydrochloride in dichloromethane and cool to 0°C.
  • Add concentrated sulfuric acid (catalytic) and condense isobutene into the reaction vessel.
  • Seal and stir at room temperature for 24-48 hours.
  • Quench with sodium bicarbonate solution and extract with dichloromethane.
  • For Fmoc protection, dissolve the O-tert-butyl serine methyl ester in dioxane/water (1:1).
  • Add sodium carbonate (3 eq) and Fmoc-OSu (1.1 eq) at 0°C.
  • Stir at room temperature for 12 hours, then acidify to pH 2 and extract with ethyl acetate.
  • Hydrolyze the methyl ester using LiOH (3 eq) in THF/water (3:1) at 0°C.
  • After completion, acidify to pH 2-3 and extract with ethyl acetate.
  • Purify by column chromatography to obtain Fmoc-Ser(tBu)-OH.

Coupling with L-proline:

  • Dissolve Fmoc-Ser(tBu)-OH (1 eq) in DMF (10 mL/g).
  • Add HATU (1.1 eq) and DIEA (3 eq), stir for 10 minutes.
  • Add L-proline (1 eq) and continue stirring for 4 hours at room temperature.
  • Dilute with ethyl acetate and wash with 10% citric acid, saturated sodium bicarbonate, and brine.
  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
  • Recrystallize from suitable solvent system if necessary.

Challenges and Troubleshooting

Several challenges may arise during the synthesis of this compound:

Fmoc Group Stability

The Fmoc group is base-sensitive and can be cleaved under certain conditions. To prevent Fmoc removal:

  • Avoid strong basic conditions during all steps
  • Keep reaction mixtures below pH 9
  • Use short reaction times when basic conditions are necessary
  • Monitor reactions carefully by TLC or HPLC

Racemization During Coupling

Racemization at the serine stereocenter can occur during activation for coupling:

  • Use HOAt or HOBt as racemization suppressants
  • Avoid strongly basic conditions
  • Keep reaction temperatures low during activation
  • Consider using HATU or COMU as alternative coupling reagents

Purification Challenges

Separation of the target dipeptide from related impurities can be challenging:

  • Use gradient elution systems for column chromatography
  • Consider two-stage purification (initial flash chromatography followed by preparative HPLC)
  • Use TLC to identify optimal solvent systems before scale-up

Applications in Peptide Synthesis

This compound serves critical functions in peptide synthesis:

Building Block for Complex Peptides

The dipeptide can be used as a pre-formed building block in the synthesis of larger peptides, offering advantages such as:

  • Reduced number of coupling steps
  • Enhanced coupling efficiency for difficult sequences
  • Decreased likelihood of racemization
  • Improved overall yields for complex peptides

Conformational Control

The serine-proline motif introduces specific conformational constraints that can influence peptide secondary structure:

  • Proline induces turns in peptide chains due to its cyclic structure
  • Serine can participate in hydrogen bonding networks
  • The combination can nucleate specific structural elements like β-turns

Chemical Reactions Analysis

2.1. Fmoc Group Deprotection

The Fmoc group is typically removed using piperidine in DMF (20% v/v) or DBU under mild conditions . This step is crucial for exposing the amino terminus of serine for coupling with proline.

Reaction Conditions :

ReagentSolventTimeTemperature
Piperidine (20% v/v)DMF30 minRT

2.2. Activation of Serine Carboxyl Group

The carboxyl group of serine is activated for coupling with proline. Common methods include:

  • HATU/HBTU (with DIPEA or NMM as base) .

  • Active esters (e.g., pentafluorophenyl esters) .

Example Activation :

Fmoc-Ser(tBu)-OH+HATU+DIPEAActivated Serine+Byproducts\text{Fmoc-Ser(tBu)-OH} + \text{HATU} + \text{DIPEA} \rightarrow \text{Activated Serine} + \text{Byproducts}

2.3. Coupling to Proline

Reaction Conditions :

ReagentSolventTimeTemperature
HATU + DIPEADMF30–60 minRT

2.4. Stability of the tert-Butyl Group

The tert-butyl group on serine’s hydroxyl is acid-labile . During synthesis, care must be taken to avoid acidic conditions that could lead to premature deprotection. For example:

  • TFA (trifluoroacetic acid) used in final cleavage would remove the tert-butyl group, but intermediate steps (e.g., coupling) typically use milder bases like DIPEA .

Challenges and Considerations

  • Racemization : Proline’s secondary amine reduces racemization risk during coupling, but serine’s susceptibility to racemization must be monitored .

  • Deprotection Side Reactions : Acidic conditions for tert-butyl removal may inadvertently cleave other protecting groups.

Research Findings and Data

While no direct studies on the dipeptide were found, related compounds provide insights:

  • Fmoc-Ser(tBu)-OH has been used in the synthesis of antibiotics like daptomycin via serine ligation .

  • Trifluoro-threonine derivatives (analogous to protected serine) demonstrate stereoselective synthesis methods for enantiomer control .

  • Proline-containing peptides exhibit unique conformational behaviors, such as β-hairpin structures, influenced by adjacent residues .

[Sources: 1, 2, 3, 4, 5, 7]

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.

    Solid-Phase Synthesis: Employed in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.

Biology:

    Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

    Enzyme Studies: Helps in the study of enzyme-substrate interactions by providing modified peptides.

Medicine:

    Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.

    Vaccine Research: Plays a role in the development of peptide-based vaccines.

Industry:

    Biotechnology: Applied in the production of synthetic peptides for various industrial applications.

    Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.

Mechanism of Action

Mechanism: The compound acts as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The tert-butyl group protects the hydroxyl group of serine, ensuring stability under basic conditions.

Molecular Targets and Pathways:

    Peptide Bond Formation: Facilitates the formation of peptide bonds between amino acids.

    Protecting Group Chemistry: The Fmoc and tert-butyl groups are selectively removed under specific conditions to reveal reactive sites for further coupling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline with structurally or functionally analogous compounds:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Protection Groups Key Structural Features Solubility & Stability
This compound C₂₉H₃₆N₂O₇* ~552.6 (calculated) Fmoc (N-terminal), O-t-Bu (Ser) Ser-Pro dipeptide with steric shielding High in DMF/DCM; stable under SPPS conditions
Fmoc-L-cis-Hyp(tBu)-OH C₂₄H₂₇NO₅ 409.46 Fmoc, O-t-Bu (hydroxyproline) Hydroxyproline with cis-configuration Enhanced hydrophobicity; stabilizes helices
Fmoc-alpha-Me-L-Pro-OH C₂₁H₂₁NO₄ 351.4 Fmoc, α-methyl (proline) Methylated proline for conformational control Reduced aggregation; improved yield in SPPS
Fmoc-L-Dab(Alloc)-OH C₂₃H₂₄N₂O₆ 424.4 Fmoc, Alloc (diaminobutyric acid) Dual protection for orthogonal deprotection Compatible with Fmoc/t-Bu strategies
N-Boc-4,4-difluoro-L-proline C₁₀H₁₅F₂NO₄ 251.23 Boc, 4,4-difluoro (proline) Fluorinated proline for metabolic stability Alters peptide conformation and bioavailability

*Calculated based on evidence 8 (Ser derivative) and proline’s molecular weight.

Research Findings and Trends

Recent studies highlight the following trends:

  • Steric vs. Electronic Effects : Compounds with bulky tert-butyl groups (e.g., ) improve solubility but may hinder coupling efficiency in sterically crowded sequences.
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) are gaining traction for tuning peptide pharmacokinetics, though their synthesis is cost-intensive.
  • Dynamic Kinetic Resolution : Proline-based catalysts (e.g., L-proline in ) enable asymmetric synthesis, but protected dipeptides like the target compound lack such catalytic utility.

Biological Activity

N-Alpha-Fmoc-o-tert-butyl-L-serinyl-L-proline is a compound that combines the amino acids serine and proline, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl side chain. This structure provides unique properties that contribute to its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

Overview of Proline and Serine in Biological Systems

Proline is known for its role in protein synthesis, cell signaling, and as an osmoprotectant. It has been implicated in various biological processes, including cellular differentiation and stress response mechanisms. Serine , on the other hand, is crucial for protein synthesis and metabolism, acting as a precursor for several important biomolecules.

  • Cell Differentiation : Research indicates that proline can induce differentiation in embryonic stem cells (ES cells). It activates the mTOR signaling pathway, which is essential for regulating pluripotency and differentiation . The uptake of proline through specific transporters like SNAT2 is critical for this process, suggesting that compounds incorporating proline may enhance cellular differentiation capabilities.
  • Antimicrobial Activity : Proline-rich peptides have demonstrated significant antimicrobial properties against multi-drug resistant pathogens. Studies show that modifications in proline residues can enhance the efficacy of these peptides against bacteria such as E. coli and Salmonella enterica, indicating potential therapeutic applications .
  • Stress Resistance : Proline accumulation has been linked to increased resistance against oxidative stress in various organisms, including parasites such as Trypanosoma cruzi, which causes Chagas disease. Proline aids in ATP production and supports metabolic shifts under stress conditions .

Case Study 1: Proline-Induced Differentiation of ES Cells

A study published in 2010 demonstrated that l-proline plays a significant role in the differentiation of ES cells into primitive ectoderm-like cells. The addition of l-proline to the culture medium resulted in observable changes in cell morphology and gene expression patterns consistent with differentiation . This highlights the potential of this compound to influence stem cell biology.

Case Study 2: Antimicrobial Peptides

Research on proline-rich antimicrobial peptides (PrAMPs) showed that modifications to proline residues could improve their antimicrobial activity while maintaining low cytotoxicity towards eukaryotic cells. This suggests that this compound could be explored as a scaffold for developing novel antimicrobial agents .

Table 1: Biological Activities of Proline Derivatives

Activity TypeCompoundEffectivenessReference
Cell DifferentiationL-ProlineInduces ES cell differentiation
AntimicrobialProline-rich peptidesEnhanced activity against E. coli
Stress ResistanceProlineIncreases resistance to oxidative stress

Q & A

Q. What are the critical steps for synthesizing and purifying N-Alpha-Fmoc-O-tert-butyl-L-serinyl-L-proline, and how can side reactions be minimized?

Methodological Answer:

  • Synthesis Protocol : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The tert-butyl group on serine provides steric protection during coupling. Activate the carboxyl group with HBTU/HOBt or OxymaPure/DIC to minimize racemization .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Monitor for tert-butyl deprotection (common at acidic pH) and Fmoc cleavage (basic conditions) .
  • Side Reaction Mitigation : Maintain reaction temperatures below 25°C and avoid prolonged exposure to piperidine during Fmoc deprotection. Use scavengers like thioanisole in cleavage cocktails .

Q. What safety protocols are essential when handling N-Alpha-Fmoc-O-tert-butyl-L-serinyl-L-serinyl-proline in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to dust inhalation risks .
  • Waste Management : Segregate waste containing tert-butyl or Fmoc groups. Neutralize acidic/basic residues before disposal and consult institutional guidelines for hazardous chemical waste .

Q. Which analytical techniques are most effective for characterizing this compound, and what data discrepancies might arise?

Methodological Answer:

  • Primary Techniques :
    • HPLC : Purity assessment (≥95% by area normalization).
    • Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: ~479.5 Da). Discrepancies may indicate tert-butyl loss (-56 Da) or incomplete Fmoc protection .
    • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., proline ring puckering) and tert-butyl group integrity (δ ~1.4 ppm for C(CH₃)₃) .

Advanced Research Questions

Q. How does the tert-butyl group on serine influence peptide conformation during solid-phase synthesis?

Methodological Answer:

  • Conformational Analysis : The bulky tert-butyl group restricts serine’s side-chain rotation, promoting β-turn formation in peptides. Compare circular dichroism (CD) spectra of peptides synthesized with/without tert-butyl protection .
  • Aggregation Prevention : The hydrophobic tert-butyl group reduces intermolecular hydrogen bonding, minimizing peptide aggregation during SPPS. Monitor via dynamic light scattering (DLS) .

Q. What experimental conditions destabilize the tert-butyl or Fmoc groups, and how can stability be quantified?

Methodological Answer:

  • Stability Studies :
    • Acidic Conditions : Expose to 95% TFA/2.5% H₂O/2.5% TIS for 2 hours. Quantify tert-butyl loss via LC-MS.
    • Basic Conditions : Treat with 20% piperidine/DMF. Monitor Fmoc cleavage by UV absorbance at 301 nm .
  • Kinetic Modeling : Use Arrhenius plots to predict degradation rates at varying temperatures (0–25°C) .

Q. How does this compound interact with proline-specific enzymes (e.g., prolyl oligopeptidase) in biochemical assays?

Methodological Answer:

  • Enzymatic Assay Design : Incubate with recombinant prolyl oligopeptidase (POP) in Tris-HCl buffer (pH 7.4). Measure hydrolysis rates via fluorogenic substrates (e.g., Z-Gly-Pro-AMC).
  • Inhibition Studies : Compare IC₅₀ values with non-tert-butyl-protected analogs to assess steric hindrance effects .

Q. What orthogonal protecting group strategies are compatible with this compound for complex peptide synthesis?

Methodological Answer:

  • Compatibility Table :
Protecting GroupCompatibilityDeprotection Method
BocHighTFA/Scavengers
Trt (Trt-Ser)Moderate1% TFA in DCM
AllocLowPd⁰/PhSiH₃
  • Method : Use Boc for lysine and Alloc for cysteine in multi-step syntheses. Avoid overlapping deprotection conditions .

Key Recommendations for Methodological Rigor

  • Triangulate Data : Cross-validate HPLC, MS, and NMR results to resolve contradictions (e.g., tert-butyl loss vs. Fmoc cleavage) .
  • Control Experiments : Include unprotected serine-proline dipeptides as benchmarks in conformational studies .
  • Ethical Compliance : Follow institutional protocols for hazardous waste disposal and PPE use, as outlined in toxicological guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.